1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene
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Overview
Description
1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene is an organic compound with a complex structure It is a derivative of decahydronaphthalene, featuring a cyclohexyl group and a methylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene typically involves multi-step organic reactions. One common method includes the alkylation of decahydronaphthalene with 1-cyclohexyl-2-methylpropan-2-yl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the cyclohexyl or methylpropan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Decahydronaphthalene: The parent compound, lacking the cyclohexyl and methylpropan-2-yl groups.
Cyclohexyl derivatives: Compounds with similar cyclohexyl groups but different substituents.
Methylpropan-2-yl derivatives: Compounds with similar methylpropan-2-yl groups but different core structures.
Uniqueness
1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
113791-71-2 |
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Molecular Formula |
C20H36 |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
1-(1-cyclohexyl-2-methylpropan-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C20H36/c1-20(2,15-16-9-4-3-5-10-16)19-14-8-12-17-11-6-7-13-18(17)19/h16-19H,3-15H2,1-2H3 |
InChI Key |
JPFFLDZBOZFTFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCCC1)C2CCCC3C2CCCC3 |
Origin of Product |
United States |
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